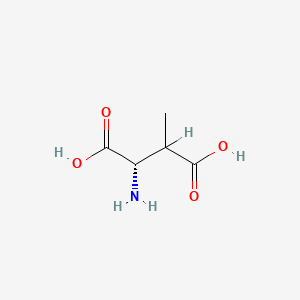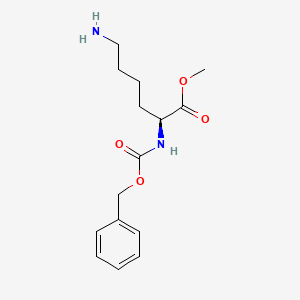![molecular formula C6H7CuNO6 B1202392 copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate CAS No. 1188-47-2](/img/structure/B1202392.png)
copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate is a coordination compound formed by the interaction of nitrilotriacetic acid and copper ions. This compound is known for its chelating properties, which make it useful in various industrial and scientific applications. The copper ion in this compound is coordinated with the nitrilotriacetic acid, forming a stable complex.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, nitrilotri-, copper(2+) salt (1:1) typically involves the reaction of nitrilotriacetic acid with a copper(2+) salt, such as copper sulfate or copper chloride. The reaction is carried out in an aqueous solution, where the nitrilotriacetic acid acts as a chelating agent, binding to the copper ions to form the complex. The reaction can be represented as follows:
Nitrilotriacetic acid+Copper(2+) salt→Acetic acid, nitrilotri-, copper(2+) salt (1:1)
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of nitrilotriacetic acid to a solution containing copper ions, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure maximum yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The copper ion in the complex can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the copper ion in the complex.
Substitution: Ligand exchange reactions can be carried out using various ligands, such as ethylenediamine or other chelating agents, under controlled conditions.
Major Products Formed
Oxidation: The oxidation of the copper ion can lead to the formation of copper(3+) complexes or other oxidation states.
Substitution: Ligand exchange reactions result in the formation of new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in biochemical assays and studies involving metal ions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in water treatment processes, metal plating, and as a stabilizer in various industrial applications.
Mecanismo De Acción
The mechanism of action of acetic acid, nitrilotri-, copper(2+) salt (1:1) involves the chelation of copper ions by nitrilotriacetic acid. The chelation process stabilizes the copper ion, preventing it from participating in unwanted side reactions. The complex can interact with various molecular targets, including enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Iminodiacetic acid: A chelating agent with a similar structure but different binding properties.
Ethylenediamine-N,N’-disuccinic acid (EDDS): A biodegradable chelating agent with applications in environmental chemistry.
Uniqueness
copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate is unique due to its specific coordination with copper ions, which imparts distinct chemical and physical properties. Its stability and effectiveness as a chelating agent make it valuable in various applications, particularly in processes involving copper ions.
Propiedades
Número CAS |
1188-47-2 |
|---|---|
Fórmula molecular |
C6H7CuNO6 |
Peso molecular |
252.67 g/mol |
Nombre IUPAC |
copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Cu/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |
Clave InChI |
KHWIJHRBPWWNAJ-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
SMILES canónico |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
| 1188-47-2 | |
Sinónimos |
Cu-NTA cupric nitrilotriacetate cupric nitrilotriacetate hydrogen salt cupric nitrilotriacetate, ammonium salt cupric nitrilotriacetate, disodium salt cupric nitrilotriacetate, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


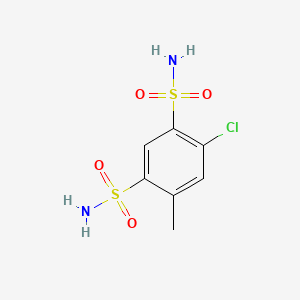
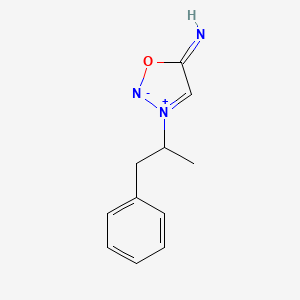
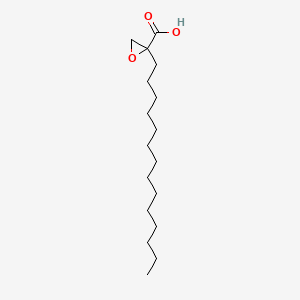
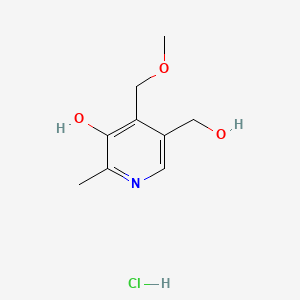
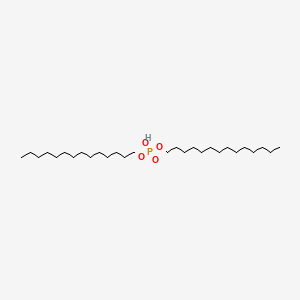
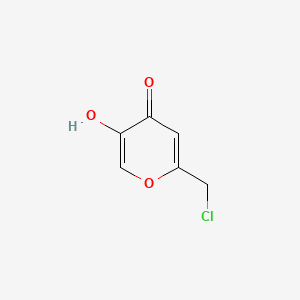
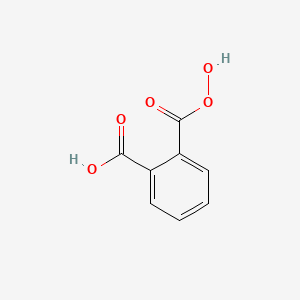


![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]sulfanyl-tetrahydropyran-3,4,5-triol](/img/structure/B1202323.png)
![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1202324.png)

